

N-Ethoxycarbonyl-L-phenylalanine: A Comprehensive Physicochemical Profile for Researchers

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Compound of Interest

Compound Name: *N-Ethoxycarbonyl-L-phenylalanine*

Cat. No.: *B025040*

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This technical guide provides an in-depth analysis of the physicochemical properties of **N-Ethoxycarbonyl-L-phenylalanine**, a key derivative of the amino acid L-phenylalanine utilized in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a consolidated resource of its fundamental characteristics.

Core Physicochemical Properties

N-Ethoxycarbonyl-L-phenylalanine presents as a white to off-white solid and exhibits solubility in organic solvents.^[1] Its core quantitative physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₅ NO ₄	[2]
Molecular Weight	237.25 g/mol	[2]
Melting Point	78-82 °C	[3]
Boiling Point	Data not available	
Aqueous Solubility	Data not available	
pKa	Data not available	
Optical Rotation	Data not available	

Experimental Protocols for Property Determination

Detailed methodologies for ascertaining the key physicochemical parameters of **N-Ethoxycarbonyl-L-phenylalanine** are outlined below. These protocols are based on standard analytical techniques for organic compounds and amino acid derivatives.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

The melting point of **N-Ethoxycarbonyl-L-phenylalanine** can be precisely determined using Differential Scanning Calorimetry (DSC).

Methodology:

- A small, accurately weighed sample (1-5 mg) of **N-Ethoxycarbonyl-L-phenylalanine** is hermetically sealed in an aluminum pan.
- An empty, sealed aluminum pan is used as a reference.
- The sample and reference pans are placed in the DSC furnace.
- The temperature of the furnace is increased at a constant rate, typically 10 °C/min.

- The heat flow to the sample and reference is monitored. The melting point is identified as the onset temperature of the endothermic peak in the DSC thermogram, which corresponds to the solid-to-liquid phase transition.

Solubility Determination

The solubility of **N-Ethoxycarbonyl-L-phenylalanine** in various solvents can be determined using the isothermal shake-flask method.

Methodology:

- An excess amount of solid **N-Ethoxycarbonyl-L-phenylalanine** is added to a known volume of the desired solvent (e.g., water, ethanol, dichloromethane) in a sealed flask.
- The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.
- The concentration of **N-Ethoxycarbonyl-L-phenylalanine** in the clear, saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by evaporating the solvent and weighing the residue.
- The solubility is expressed in units such as g/L or mol/L.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of the carboxylic acid group in **N-Ethoxycarbonyl-L-phenylalanine** can be determined by potentiometric titration.

Methodology:

- A known concentration of **N-Ethoxycarbonyl-L-phenylalanine** is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

- The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the amino acid derivative solution using a burette.
- The pH of the solution is recorded after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Optical Rotation Measurement by Polarimetry

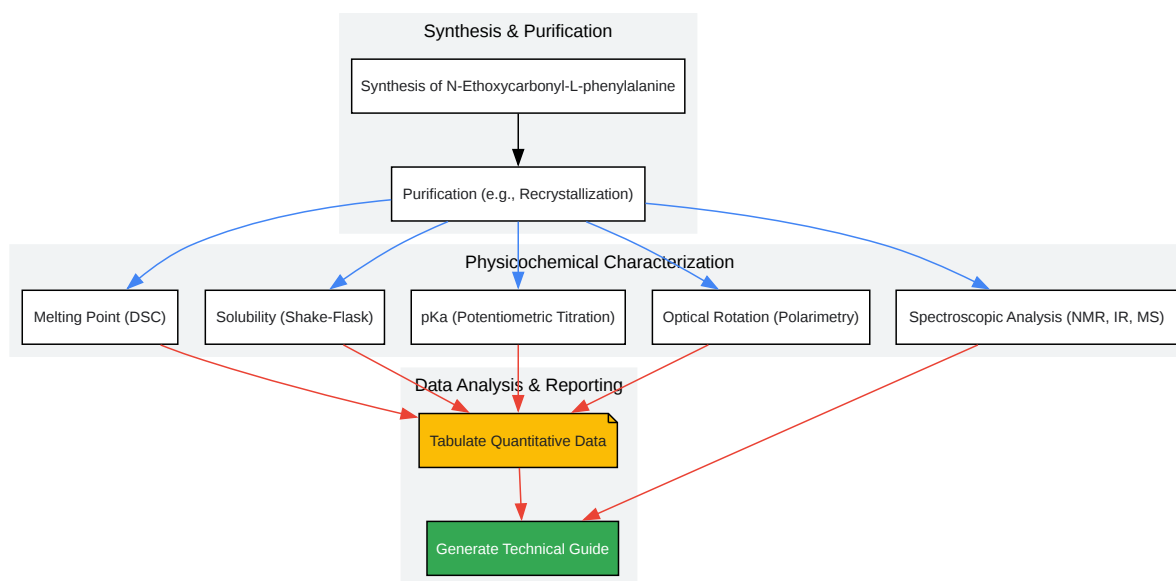
The specific rotation of **N-Ethoxycarbonyl-L-phenylalanine**, a measure of its optical activity, is determined using a polarimeter.

Methodology:

- A solution of **N-Ethoxycarbonyl-L-phenylalanine** is prepared by accurately weighing the compound and dissolving it in a known volume of a suitable solvent (e.g., ethanol or chloroform) at a specific concentration (c , in g/mL).
- The polarimeter sample cell of a known path length (l , in decimeters) is filled with the solution.
- The observed optical rotation (α) of the solution is measured at a specific temperature (T) and wavelength (λ , typically the sodium D-line at 589 nm).
- The specific rotation, $[\alpha]_{T\lambda}$, is calculated using the following formula: $[\alpha]_{T\lambda} = \alpha / (l \times c)$

Experimental Workflow

The logical flow for the comprehensive physicochemical characterization of **N-Ethoxycarbonyl-L-phenylalanine** is depicted in the following diagram.



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Physicochemical characterization workflow.

This guide serves as a foundational resource for professionals engaged in research and development involving **N-Ethoxycarbonyl-L-phenylalanine**. The provided data and experimental protocols are intended to facilitate further investigation and application of this compound in various scientific endeavors.

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References

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